molecular formula C11H16N6OS2 B10881628 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10881628
M. Wt: 312.4 g/mol
InChI Key: AYYKUMULYCRYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both triazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the formation of the triazole and thiadiazole rings. These rings are then linked through a sulfanyl bridge. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and alkyl halides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole rings can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE apart is the combination of both triazole and thiadiazole rings in a single molecule. This unique structure allows it to exhibit a broader spectrum of biological activities compared to compounds containing only one of these rings .

Properties

Molecular Formula

C11H16N6OS2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H16N6OS2/c1-3-4-5-8-12-10(16-15-8)19-6-9(18)13-11-17-14-7(2)20-11/h3-6H2,1-2H3,(H,12,15,16)(H,13,17,18)

InChI Key

AYYKUMULYCRYBI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.